1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: This involves the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution or coupling reactions.
Final Coupling with Phenylbutanone: The final step involves coupling the substituted pyridazinone with phenylbutanone using coupling agents like HBTU or EDC in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.
Scientific Research Applications
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to explore its analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one can be compared with other pyridazinone derivatives:
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its analgesic and anti-inflammatory properties, but with a different substitution pattern.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another pyridazinone derivative with distinct pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts a unique pharmacological profile and potential for diverse applications.
Properties
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEARCZZRHMGRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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